molecular formula C6H5ClN2O B035161 3-Chloropyridine-4-carboxamide CAS No. 100859-32-3

3-Chloropyridine-4-carboxamide

Cat. No. B035161
M. Wt: 156.57 g/mol
InChI Key: PPLLAHQNNDKXJU-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-carboxamide is a chemical compound with a complex structure and a variety of applications in the field of chemistry. It is known for its unique properties and reactions.

Synthesis Analysis

The synthesis of compounds related to 3-Chloropyridine-4-carboxamide often involves various chemical reactions. For instance, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, was synthesized by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions (Yang-Heon Song, 2007). Another synthesis method involved creating N-Alkyl-4-chloro-2-pyridine carboxamides from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester (Pan Qing-cai, 2011).

Molecular Structure Analysis

The molecular structure of compounds like 3-Chloropyridine-4-carboxamide can be determined using various spectroscopic methods. For example, experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine provided insights into the molecular structures through spectroscopic determination (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Chemical Reactions and Properties

3-Chloropyridine-4-carboxamide and its derivatives participate in various chemical reactions. For instance, secondary 2-chloropyridine-3-carboxamides react with aromatic isothiocyanates to synthesize 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones (K. Kobayashi, T. Komatsu, D. Nakamura, H. Konishi, 2009).

Physical Properties Analysis

The physical properties of compounds related to 3-Chloropyridine-4-carboxamide can be complex. For example, the synthesis and characterization of chalcogen derivatives of 4-chloro- and 4-methoxy-N,N-diisopropylpyridine-2-carboxamide involved analyzing their physical properties, including thermal stability and crystal structure (J. Dhau, Rupy Dhir, Amritpal S. Singh, 2011).

Scientific Research Applications

  • Pharmaceutical Cocrystals and Triple Helix Architectures : A novel carboxamide-pyridine N-oxide synthon, related to 3-Chloropyridine-4-carboxamide, is useful in creating triple helix architectures and synthesizing pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

  • Broad-Spectrum Fungicides : Carboxin-related carboxamides exhibit potential as broad-spectrum fungicides for controlling plant diseases, with promising compounds like penthiopyrad (Yoshikawa, Katsuta, Kishi, & Yanase, 2011).

  • Insecticidal and Fungicidal Activities : Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides show promising insecticidal and fungicidal activities (Zhu et al., 2014).

  • Anti-Inflammatory Agent : Pyrimidine nucleoside 1--D-ribofuranosyl pyridine-2-one-5-carboxamide, a derivative, exhibits anti conformation across the glycosidic bond, making it an effective anti-inflammatory agent (Rajeswaran & Srikrishnan, 2008).

  • Synthesis of Organic Compounds : 1H-pyrazole-3-carboxamide 5 can be synthesized from 3-Chloropyridine-4-carboxamide, offering a pathway to synthesize various organic compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Potential Pharmaceutical Applications : N-alkyl-4-chloro-2-pyridine carboxamides have potential pharmaceutical applications, synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester (Pan Qing-cai, 2011).

  • Anti-tubercular Activity : Novel 1, 4-dihydropyridine derivatives with imidazolyl substituent, derived from 3-Chloropyridine-4-carboxamide, show promising anti-tubercular activity (Iman et al., 2015).

  • Analgesic Compound : The compound 7o, a urea-based TRPV1 antagonist derived from 3-Chloropyridine-4-carboxamide, shows improved pharmacological and tolerability profiles for treating chronic pain (Nie et al., 2020).

  • Semiconductor-Like Material : A zinc(II) complex, [Zn(CB)2(INA)2], derived from 4-Pyridine Carboxamide shows potential as a semiconductor-like material (Özbek et al., 2019).

  • Inhibitor of Met Kinase : BMS-777607, a selective and orally efficacious inhibitor of Met kinase for treating tumors, is derived from 3-Chloropyridine-4-carboxamide (Schroeder et al., 2009).

Safety And Hazards

3-Chloropyridine-4-carboxamide is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard codes H302, H312, H315, H319, H332, and H335 . These codes indicate that the substance is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLLAHQNNDKXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634089
Record name 3-Chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-4-carboxamide

CAS RN

100859-32-3
Record name 3-Chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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